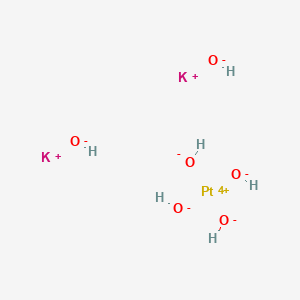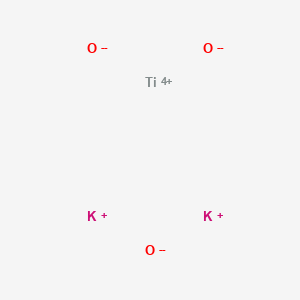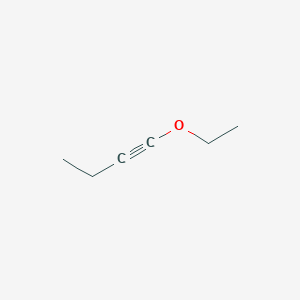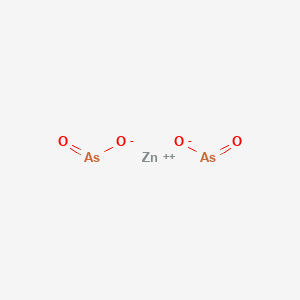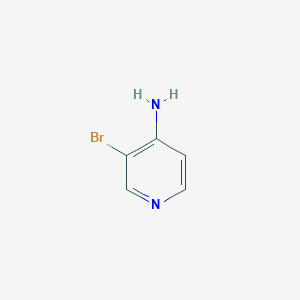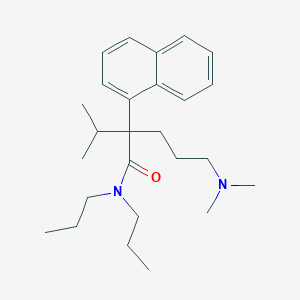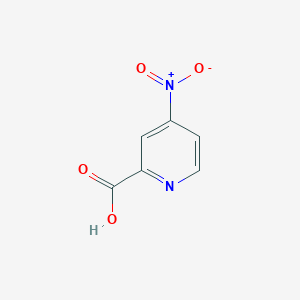
4-Nitropicolinic Acid
Übersicht
Beschreibung
4-Nitropicolinic Acid is a chemical compound that has been studied for its unique properties and potential applications in various fields of chemistry and materials science. It is known for its distinctive molecular structure which contributes to its physical and chemical characteristics.
Synthesis Analysis
The synthesis of 4-Nitropicolinic Acid often involves the conversion of 2,2′-bipyridine (bpy) through a process that includes the preparation of the N,N′-dioxide followed by nitration with HNO3/H2SO4. The yields from this reaction are approximately 50%, with a notable competing ring oxidation process that leads to the formation of 4-Nitropicolinic Acid. The solid-state structure of 4-Nitropicolinic Acid monohydrate exhibits interesting packing motifs arising from hydrogen bonding networks (Constable, Housecroft, Kariuki, & Mahmood, 2006).
Molecular Structure Analysis
The crystal and molecular structure of 4-Nitropicolinic Acid monohydrate, as reported, highlights the presence of a series of interesting packing motifs which are primarily due to hydrogen bonding networks. This detailed analysis provides insights into the molecular arrangement and interactions within the crystal lattice (Constable, Housecroft, Kariuki, & Mahmood, 2006).
Chemical Reactions and Properties
4-Nitropicolinic Acid participates in various chemical reactions, including its role as a catalyst in the imino Diels-Alder reaction, which affords pyrano- and furanoquinolines in good yields. This showcases its potential as an inexpensive, easily available, water-soluble, and stable catalyst for organic synthesis (Srinivasa, Mahadevan, Hosamani, & Hulikal, 2008).
Wissenschaftliche Forschungsanwendungen
Medicinal Inorganic Chemistry: Anti-inflammatory and Anticancer Properties
-
Methods of Application or Experimental Procedures: A new family of six complexes was obtained using different transition metals and 5-npic . These complexes displayed 1D, 2D, and mononuclear structures, respectively, thanks to different coordination modes of 5-npic . After their physicochemical characterization by single-crystal X-ray diffraction (SCXRD), elemental analyses (EA), and spectroscopic techniques, quantum chemical calculations using Time-Dependent Density Functional Theory (TD-DFT) were performed to further study the luminescence properties of compounds 2 and 6 .
-
Results or Outcomes: The potential anticancer activity of all complexes was tested against three tumor cell lines, B16-F10, HT29, and HepG2, which are models widely used for studying melanoma, colon cancer, and liver cancer, respectively . The best results were found for compounds 2 and 4 against B16-F10 (IC 50 = 26.94 and 45.10 μg mL −1, respectively) . In addition, anti-inflammatory studies using RAW 264.7 cells exhibited promising activity for 2, 3, and 6 (IC 50 NO = 5.38, 24.10, and 17.63 μg mL −1, respectively) . This multidisciplinary study points to complex 2, based on Cd II, as a promising anticancer and anti-inflammatory material .
Synthesis and Structural Studies
-
Methods of Application or Experimental Procedures: The synthesis of 4-Nitropicolinic Acid often involves the conversion of 2,2′-bipyridine (bpy) through a process that includes the preparation of the N,N′-dioxide followed by nitration with HNO3/H2SO4. The yields from this reaction are approximately 50%, with a notable competing ring oxidation process that leads to the formation of 4-Nitropicolinic Acid.
-
Results or Outcomes: The solid-state structure of 4-Nitropicolinic Acid monohydrate exhibits interesting packing motifs arising from hydrogen bonding networks.
Catalyst in Organic Synthesis
-
Methods of Application or Experimental Procedures: This showcases its potential as an inexpensive, easily available, water-soluble, and stable catalyst for organic synthesis.
-
Results or Outcomes: The use of 4-Nitropicolinic Acid as a catalyst in the imino Diels-Alder reaction has been shown to afford pyrano- and furanoquinolines in good yields.
Mutagenic Studies
-
Methods of Application or Experimental Procedures: The mutagenic properties of 4-Nitroquinoline 1-oxide are often studied in the context of genetic research, particularly in the study of DNA damage and repair processes.
-
Results or Outcomes: The results of these studies contribute to our understanding of DNA damage and repair processes, which are crucial for understanding various genetic diseases and conditions.
UV Spectra Analysis
-
Methods of Application or Experimental Procedures: The UV spectra of 4-nitropicolines and their derivatives are often analyzed using spectroscopic techniques.
-
Results or Outcomes: These studies provide valuable insights into the electronic properties of these compounds, which can be useful in various fields of chemistry and materials science.
Quantum Chemical Calculations
-
Methods of Application or Experimental Procedures: Density functional theory is used to study the effect of solvents on the molecular structures and electronic properties of 4-nitropicolinic acid .
-
Results or Outcomes: These studies provide insights into how solvents can affect the molecular structures and electronic properties of 4-nitropicolinic acid .
Safety And Hazards
4-Nitropicolinic Acid is harmful if swallowed and harmful to aquatic life with long-lasting effects . It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye . Personal protective equipment and chemical impermeable gloves should be worn when handling this compound .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-nitropyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2O4/c9-6(10)5-3-4(8(11)12)1-2-7-5/h1-3H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USTVSOYPMQZLSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1[N+](=O)[O-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70376486 | |
| Record name | 4-Nitropicolinic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70376486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Nitropicolinic Acid | |
CAS RN |
13509-19-8 | |
| Record name | 4-Nitropicolinic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70376486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Nitro-2-pyridinecarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





